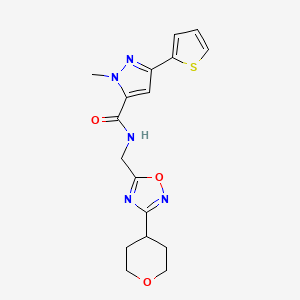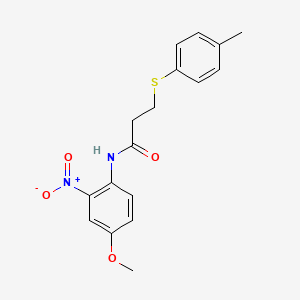
N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide is an organic compound that is commonly used in scientific research. This compound is also known as MNPA and is a member of the propanamide family of compounds. MNPA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
MNPA inhibits the activity of ACAT by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the formation of cholesterol esters, which are important components of lipoproteins. The inhibition of ACAT by MNPA has been shown to have a variety of effects on cellular function, including the regulation of lipid metabolism and the prevention of atherosclerosis.
Biochemical and Physiological Effects:
The inhibition of ACAT by MNPA has been shown to have a variety of biochemical and physiological effects. MNPA has been shown to regulate lipid metabolism by reducing the accumulation of cholesterol esters in cells. MNPA has also been shown to prevent the development of atherosclerosis by reducing the accumulation of lipids in the arterial wall. Additionally, MNPA has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for use in lab experiments. MNPA is highly selective for ACAT and does not inhibit other enzymes involved in lipid metabolism. Additionally, MNPA is stable and can be easily synthesized in large quantities. However, MNPA also has limitations for use in lab experiments. MNPA is not water-soluble and must be dissolved in organic solvents, which can limit its use in certain experiments. Additionally, MNPA has not been extensively studied in vivo, which limits its potential for use in animal models.
Zukünftige Richtungen
There are several future directions for the study of MNPA. One potential area of research is the development of MNPA analogs with improved properties, such as increased water solubility or increased potency. Additionally, MNPA could be studied in animal models to better understand its effects in vivo. Finally, MNPA could be used as a tool to study the role of ACAT in various biological systems, including the regulation of lipid metabolism and the prevention of atherosclerosis.
Synthesemethoden
The synthesis of MNPA involves the reaction of 4-methoxy-2-nitrobenzoyl chloride with p-tolylthiol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MNPA. This synthesis method has been extensively studied and optimized, resulting in a highly efficient and reproducible process.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively used in scientific research as a tool to study the function of various biological systems. MNPA has been shown to selectively inhibit the activity of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the biosynthesis of cholesterol esters. This inhibition has been shown to have a variety of effects on cellular function, including the regulation of lipid metabolism and the prevention of atherosclerosis.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-8-5-13(23-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMWVRXLEWHQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

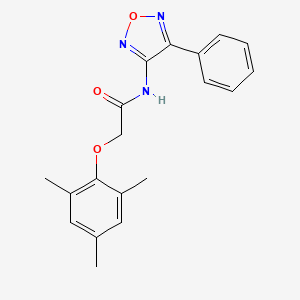
![ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2723324.png)

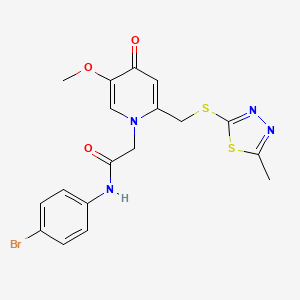
![N-(3-chloro-4-fluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2723331.png)
![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2723333.png)

![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)
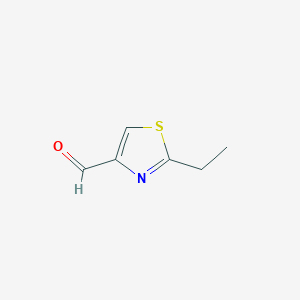


![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)

